3-[(E)-(hydroxyimino)methyl]-9-methyl-2-[(4-methylphenyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-[(E)-(hydroxyimino)methyl]-9-methyl-2-[(4-methylphenyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(hydroxyimino)methyl]-9-methyl-2-[(4-methylphenyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde to form the pyrido[1,2-a]pyrimidine core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-(hydroxyimino)methyl]-9-methyl-2-[(4-methylphenyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyimino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[1,2-a]pyrimidine derivatives, which can exhibit different biological activities.
Scientific Research Applications
3-[(E)-(hydroxyimino)methyl]-9-methyl-2-[(4-methylphenyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(E)-(hydroxyimino)methyl]-9-methyl-2-[(4-methylphenyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is used in cancer research.
4-amino-4H-1,2,4-triazole-3-thiol derivatives: Known for their antimicrobial and anticancer activities.
Uniqueness
3-[(E)-(hydroxyimino)methyl]-9-methyl-2-[(4-methylphenyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific structural features, such as the hydroxyimino group and the 4-methylphenylamino group, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C17H16N4O2 |
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Molecular Weight |
308.33 g/mol |
IUPAC Name |
3-[(E)-hydroxyiminomethyl]-9-methyl-2-(4-methylanilino)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C17H16N4O2/c1-11-5-7-13(8-6-11)19-15-14(10-18-23)17(22)21-9-3-4-12(2)16(21)20-15/h3-10,19,23H,1-2H3/b18-10+ |
InChI Key |
WSIAVAQSNCIEHC-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=N/O |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=O)N3C=CC=C(C3=N2)C)C=NO |
Origin of Product |
United States |
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